

VX-702 half-life pharmacokinetics

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Compound Focus: VX-702

CAS No.: 745833-23-2

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Pharmacokinetic Data Summary

The most relevant data comes from a phase 1 clinical trial of ATI-450, a related p38 α /MK2 pathway inhibitor. While not for **VX-702** itself, this provides a reference for the drug class.

Parameter	Value in MAD Cohorts (Day 7)
Terminal Half-Life	9–12 hours [1]

For **VX-702** specifically, the search results confirm it was evaluated in phase 2 trials for rheumatoid arthritis, but specific PK parameters like half-life were not provided in the available literature [2].

Experimental Protocols & Application Notes

This automated kinase profiling protocol demonstrates how **VX-702** is used in a research setting to identify novel kinase interactions [3].

Detailed Methodology: Kinase Profiling Assay

- **Objective:** To profile small-molecule inhibitors (like **VX-702**) against a panel of kinases to confirm selectivity and identify off-target activities [3].
- **Key Reagents:**

- Kinase Selectivity Profiling Systems (KSPS) or individual Kinase Enzyme Systems (KES).
- Test compound (e.g., **VX-702**), prepared as a 1 mM stock in DMSO.
- ADP-Glo Kinase Assay.
- ATP, 5X Reaction Buffer A, DTT [3].
- **Automated Liquid Handling (using Gilson PIPETMAX):**
 - **Kinase/Substrate Dilution:** Dilute kinase and substrate strips with Kinase Buffer and ATP solution, respectively [3].
 - **Assay Plate Assembly:**
 - Dispense 1 μ L of test compound into a 384-well assay plate.
 - Add 2 μ L of kinase to each well.
 - Include no-compound (maximum activity) and no-kinase (background) controls for each kinase [3].
 - **Incubation & Detection:**
 - Initiate the kinase reaction by adding ATP and incubating.
 - Add ADP-Glo Reagent to stop the reaction and deplete remaining ATP.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Measure luminescence using a plate reader (e.g., GloMax Discover). The signal is proportional to the amount of ADP produced and thus kinase activity [3].
- **Data Analysis:** Use instrument software (e.g., SMART protocols) to calculate % inhibition based on control wells and generate selectivity profiles [3].

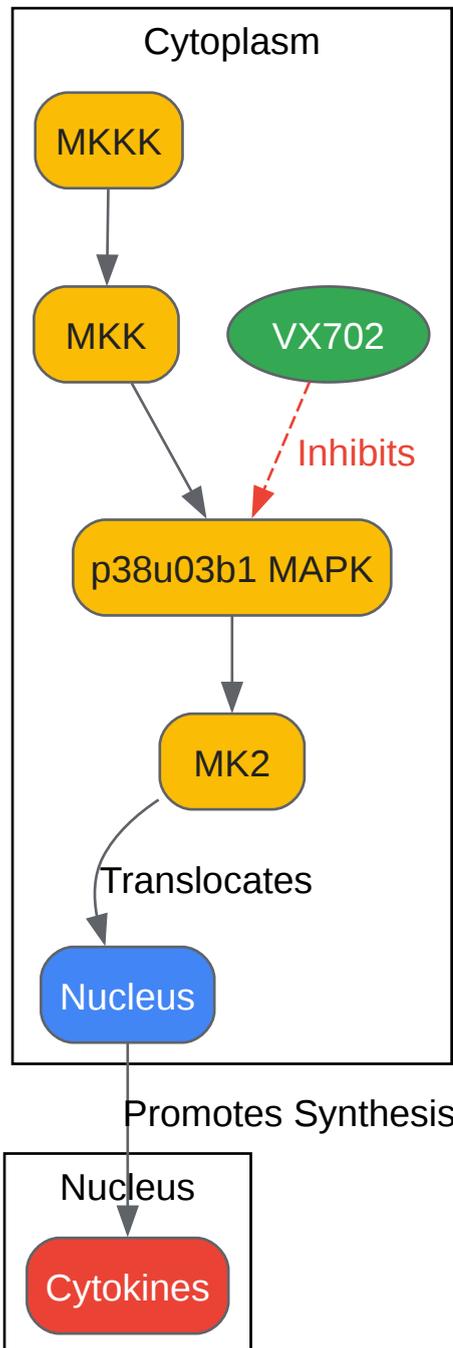
Troubleshooting Common Issues

Here are solutions to common problems in kinase profiling experiments:

Problem	Possible Cause	Solution
High background signal	Incomplete ATP depletion	Verify reagent volumes and pipetting accuracy during ADP-Glo steps [3]
Low signal-to-noise ratio	Low kinase activity or outdated reagents	Use freshly reconstituted kinases and validate with a control inhibitor [3]
Poor compound efficacy	Rapid feedback mechanisms	Consider transient nature of p38 inhibition; design time-course experiments [2]

Mechanism of Action: p38 α MAPK Signaling Pathway

The following diagram illustrates the primary signaling pathway targeted by **VX-702**, which explains its role in reducing pro-inflammatory cytokines.



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VX-702 is a highly selective **p38 α Mitogen-Activated Protein Kinase (MAPK) inhibitor** [4] [5]. It binds to the ATP-binding pocket of p38 α , preventing the phosphorylation and activation of its downstream substrates [2]. A key downstream kinase is **MAPK-activated protein kinase 2 (MK2)**. By inhibiting this axis, **VX-702** disrupts the post-transcriptional regulation and synthesis of pro-inflammatory cytokines such as **TNF- α , IL-1 β , and IL-6**, which are key drivers in inflammatory diseases [1] [5].

Frequently Asked Questions

What is the selectivity of VX-702? **VX-702** is described as a highly selective p38 α inhibitor, with a 14-fold higher potency against p38 α versus the p38 β isoform [4]. It has also been identified as a potent dual inhibitor of p38 and Nemo-Like Kinase (NLK) in other research contexts [6].

Why might a p38 inhibitor show transient efficacy in clinical trials? A common challenge with p38 inhibitors is the "**escape phenomenon**," where biomarkers of inflammation (like CRP) decrease initially but return to baseline levels after several weeks despite continuous dosing. This is thought to be due to complex feedback mechanisms within the immune system, not due to changing drug metabolism [2].

In what disease models has VX-702 shown efficacy? Recent preclinical studies indicate **VX-702** ameliorates **Sepsis-Associated Acute Kidney Injury (S-AKI)** in mouse models by downregulating inflammatory cytokines from macrophages [5]. It has also been investigated in combination with mTOR inhibitors for endocrine-resistant breast cancer [6].

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